An In-depth Technical Guide to Phellamurin: Chemical Structure, Stereoisomers, and Biological Activity
An In-depth Technical Guide to Phellamurin: Chemical Structure, Stereoisomers, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phellamurin, a naturally occurring flavanonol glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of phellamurin, an analysis of its stereoisomers, and a summary of its known biological activities. Detailed tables of its physicochemical and spectroscopic properties are presented for easy reference. Furthermore, this guide outlines an experimental protocol for its isolation from natural sources and visualizes its role in biological signaling pathways through detailed diagrams. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Stereoisomers
Phellamurin is a flavonoid, specifically a flavanonol, characterized by a C6-C3-C6 backbone. Its structure is distinguished by a 7-O-β-D-glucopyranoside and an 8-C-prenyl (3-methylbut-2-en-1-yl) group attached to the A-ring of the flavanonol core.[1] The core flavanonol is aromadendrin. Phellamurin can also be described as the 7-O-glucoside of noricaritin.[1]
The IUPAC name for the most commonly occurring stereoisomer of phellamurin is (2R,3R)-7-(β-D-Glucopyranosyloxy)-3,4',5-trihydroxy-8-(3-methylbut-2-en-1-yl)flavan-4-one.[2]
Stereochemistry
The flavanonol structure of phellamurin possesses two stereocenters on the C-ring, specifically at the C2 and C3 positions. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The naturally occurring and most studied form of phellamurin has the (2R,3R) absolute configuration.[2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of phellamurin is provided below. Due to a lack of extensive research on the other stereoisomers, the data primarily pertains to the natural (2R,3R)-phellamurin.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 52589-11-4 | [2] |
| Molecular Formula | C₂₆H₃₀O₁₁ | [2] |
| Molecular Weight | 518.51 g/mol | [3] |
| Exact Mass | 518.17881177 Da | [3] |
| Predicted Water Solubility | 0.68 g/L | [1] |
| Predicted logP | 0.68 | [1] |
| Predicted pKa (Strongest Acidic) | 8.44 | [1] |
| Melting Point | Not available | |
| Optical Rotation ([α]D) | Not available |
Spectroscopic Data
| Spectroscopic Method | Data | Source |
| Mass Spectrometry (LC-MS) | Precursor Type: [M-H]⁻, Precursor m/z: 517.172 | [3] |
| Mass Spectrometry (Other) | Precursor Type: [M-H]⁻, Fragments: 355.11856, 327.12356, 247.06086, 193.08622 | [3] |
| ¹H NMR | Data not available in searched literature. | |
| ¹³C NMR | Data not available in searched literature. | |
| Infrared (IR) Spectroscopy | Data not available in searched literature. |
Experimental Protocols
Isolation of Phellamurin from Phellodendron amurense
While a highly detailed, step-by-step protocol for the specific isolation of phellamurin is not extensively documented in readily available literature, a general procedure can be inferred from studies on the isolation of other compounds from Phellodendron amurense. The following is a generalized workflow.
Methodology:
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Plant Material Preparation: The bark of Phellodendron amurense is collected, dried, and ground into a fine powder to increase the surface area for extraction.
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Extraction: The powdered bark is subjected to extraction with a suitable solvent, typically methanol (MeOH), at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.
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Solvent Evaporation: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Phellamurin, being a glycoside, is expected to be enriched in the more polar fractions.
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Chromatographic Separation: The fraction containing phellamurin is subjected to column chromatography. Silica gel is a common stationary phase, with a mobile phase gradient of increasing polarity (e.g., a mixture of chloroform and methanol).
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Further Purification: Fractions showing the presence of phellamurin (as determined by thin-layer chromatography) are pooled and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
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Structure Elucidation: The structure of the isolated phellamurin is confirmed using spectroscopic methods such as Mass Spectrometry, ¹H NMR, and ¹³C NMR.
Biological Activity and Signaling Pathways
Phellamurin has been reported to exhibit several biological activities, with the most notable being the inhibition of intestinal P-glycoprotein and the induction of apoptosis.
Inhibition of P-glycoprotein (P-gp)
P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Phellamurin has been identified as an inhibitor of intestinal P-gp.[3][4] The precise mechanism of inhibition is not fully elucidated but is thought to involve competitive binding to the transporter.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Some flavonoids have been shown to induce apoptosis in cancer cells through various signaling pathways. While the specific apoptotic pathway induced by phellamurin is not yet fully detailed, a general mechanism for flavonoid-induced apoptosis often involves the intrinsic (mitochondrial) pathway.
This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.
Conclusion
Phellamurin presents a promising scaffold for further investigation in drug discovery and development. Its ability to inhibit P-glycoprotein suggests potential applications in overcoming multidrug resistance in cancer therapy. Furthermore, its pro-apoptotic properties warrant deeper exploration of the underlying molecular mechanisms. This technical guide has synthesized the current knowledge on phellamurin, highlighting the need for further research to fully characterize its stereoisomers, elucidate its detailed spectroscopic profile, and delineate the specific signaling pathways through which it exerts its biological effects. Such studies will be crucial in unlocking the full therapeutic potential of this natural product.
